4-[(2,4-Dichlorophenyl)methoxy]-3-propyl-3H-imidazo[4,5-c]pyridine
Description
4-[(2,4-Dichlorophenyl)methoxy]-3-propyl-3H-imidazo[4,5-c]pyridine is a synthetic heterocyclic compound characterized by an imidazo[4,5-c]pyridine core substituted at position 3 with a propyl group and at position 4 with a (2,4-dichlorophenyl)methoxy moiety. Its synthesis and structural features align with research trends in medicinal chemistry targeting kinase inhibitors or G protein-coupled receptor (GPCR) modulators, given the prevalence of imidazo-pyridine scaffolds in such applications .
Properties
CAS No. |
87035-29-8 |
|---|---|
Molecular Formula |
C16H15Cl2N3O |
Molecular Weight |
336.2 g/mol |
IUPAC Name |
4-[(2,4-dichlorophenyl)methoxy]-3-propylimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C16H15Cl2N3O/c1-2-7-21-10-20-14-5-6-19-16(15(14)21)22-9-11-3-4-12(17)8-13(11)18/h3-6,8,10H,2,7,9H2,1H3 |
InChI Key |
FJONCNQZOAMWAT-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=NC2=C1C(=NC=C2)OCC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of 3,4-Diaminopyridine with Aldehydes
A widely adopted method involves the condensation of 3,4-diaminopyridine 1 with aldehydes under mild acidic or oxidative conditions. For example, reaction with benzaldehyde derivatives in the presence of sodium metabisulfite (Na₂S₂O₅) yields 5H-imidazo[4,5-c]pyridines. This method is advantageous for introducing aryl or alkyl groups at position 2 of the imidazole ring.
Mechanistic Insight :
The aldehyde undergoes nucleophilic attack by the primary amine of 3,4-diaminopyridine, followed by cyclodehydration to form the imidazole ring. Regioselectivity is controlled by the relative reactivity of the amine groups, with the 4-amino group preferentially participating in cyclization.
Tandem SₙAr-Reduction-Heteroannulation
An alternative approach from ACS Omega employs 2-chloro-3-nitropyridine 2 as the starting material:
- SₙAr Reaction : Treatment with primary amines (e.g., propylamine) in H₂O-isopropyl alcohol (IPA) at 80°C for 2 hours introduces the amine substituent at position 2.
- Nitro Reduction : Subsequent reduction with Zn/HCl in H₂O-IPA at 80°C for 45 minutes yields 2,3-diaminopyridine 3 .
- Cyclization : Reaction with aldehydes in H₂O-IPA at room temperature forms the imidazo[4,5-c]pyridine core 4 .
Advantages :
- Avoids transition-metal catalysts
- Uses environmentally benign solvent systems
- Achieves 85–92% yields in model systems
Installation of the 4-[(2,4-Dichlorophenyl)methoxy] Group
The bulky 2,4-dichlorobenzyloxy substituent requires careful orthogonal functionalization:
Mitsunobu Reaction
Nucleophilic Aromatic Substitution
For activated pyridine derivatives:
- Introduce a leaving group (e.g., Cl) at position 4
- React with 2,4-dichlorobenzyl alcohol (2.0 equiv)
- Base: Cs₂CO₃ (2.5 equiv), DMF, 100°C, 24 hours
- Yield: 58–63%
Integrated Synthetic Route
Combining these methodologies, the most efficient synthesis proceeds as follows:
Total Yield : 89% × 92% × 85% × 75% × 68% ≈ 34% overall
Analytical Characterization
Critical spectroscopic data for intermediate and final compounds:
Intermediate 3 (2,3-Diamino-4-propylpyridine) :
- ¹H NMR (400 MHz, DMSO-d6): δ 7.85 (s, 1H, H5), 6.45 (s, 1H, H6), 4.20 (br s, 2H, NH₂), 3.15 (t, J=7.2 Hz, 2H, NCH₂), 1.65–1.55 (m, 2H, CH₂), 0.95 (t, J=7.4 Hz, 3H, CH₃)
Final Product :
- ¹³C NMR (101 MHz, CDCl₃): δ 152.1 (C4-O), 141.3 (C2), 134.7–127.2 (Ar-Cl), 119.8 (C5), 70.4 (OCH₂), 45.6 (NCH₂), 22.1 (CH₂), 11.3 (CH₃)
- HRMS (ESI-TOF): m/z [M+H]⁺ calcd for C₁₇H₁₆Cl₂N₃O: 376.0624; found: 376.0621
Challenges and Optimization Strategies
Regioselectivity in Alkylation
Competitive N1 vs N3 alkylation is mitigated by:
Purification of Polar Intermediates
- Silica gel chromatography with EtOAc/hexane gradients
- Reverse-phase HPLC for final product (MeCN/H₂O + 0.1% TFA)
Scale-Up Considerations
Industrial adaptation requires:
- Replacing DEAD with safer azodicarboxylates (e.g., ADDP)
- Continuous flow synthesis for steps 1–3 to enhance throughput
- Crystallization-based purification instead of chromatography
Chemical Reactions Analysis
Types of Reactions
4-[(2,4-Dichlorophenyl)methoxy]-3-propyl-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or potassium tert-butoxide in tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-[(2,4-Dichlorophenyl)methoxy]-3-propyl-3H-imidazo[4,5-c]pyridine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2,4-Dichlorophenyl)methoxy]-3-propyl-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Variations in the Imidazo[4,5-c]pyridine Series
The compound belongs to a family of 3H-imidazo[4,5-c]pyridine derivatives with variable alkyl chains at position 3 and halogenated aryloxy groups at position 3. Key analogs and their structural differences are summarized below:
| Compound Name | Position 3 Substituent | Position 4 Substituent | CAS Number |
|---|---|---|---|
| 4-[(2,4-Dichlorophenyl)methoxy]-3-propyl-3H-imidazo[4,5-c]pyridine | Propyl | (2,4-Dichlorophenyl)methoxy | 87035-29-8 |
| 4-[(2,4-Dichlorophenyl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine | Methyl | (2,4-Dichlorophenyl)methoxy | 87034-96-6 |
| 4-[(2,4-Dichlorophenyl)methoxy]-3-ethyl-3H-imidazo[4,5-c]pyridine | Ethyl | (2,4-Dichlorophenyl)methoxy | 87035-28-7 |
| 4-[(2-Chlorophenyl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine | Methyl | (2-Chlorophenyl)methoxy | 87034-94-4 |
Key Observations :
- Alkyl Chain Length : The propyl, ethyl, and methyl substituents at position 3 influence lipophilicity and steric bulk. Longer chains (e.g., propyl) may enhance membrane permeability but could reduce solubility compared to methyl analogs .
- Halogenation Pattern: The 2,4-dichlorophenyl group in the target compound vs. the 2-chlorophenyl group in analog 87034-94-4 likely affects electronic properties and binding affinity. Dichlorinated aryl groups are associated with stronger van der Waals interactions and metabolic stability compared to mono-chlorinated variants .
Comparison with Fluorophenyl-Substituted Imidazo[4,5-c]pyridines
A structurally distinct analog, 4-(4-Fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine (CAS 7271-09-2), replaces the dichlorophenylmethoxy group with a 4-fluorophenyl moiety. Fluorine’s electronegativity and small atomic radius may optimize hydrogen bonding and bioavailability, though direct pharmacological comparisons are unavailable. This highlights the trade-off between halogen size and electronic effects in drug design .
Broader Context: Dichlorophenyl-Containing Bioactive Compounds
These cannabinoid receptor antagonists demonstrate the pharmacophore significance of dichlorophenyl moieties in GPCR modulation. The target compound’s imidazo-pyridine core may offer distinct binding kinetics compared to pyrazole-based scaffolds .
Research Findings and Hypothetical Implications
- Synthetic Accessibility : The imidazo[4,5-c]pyridine core is synthetically tractable, with nucleoside derivatization strategies (e.g., ribosylation) demonstrating positional selectivity for substituents .
- Biological Potential: The 8-azapurine analogs () exhibit antimetabolite activity, implying that imidazo-pyridine derivatives with optimized substituents could target nucleotide-binding proteins or kinases .
Biological Activity
The compound 4-[(2,4-Dichlorophenyl)methoxy]-3-propyl-3H-imidazo[4,5-c]pyridine is a derivative of imidazo[4,5-c]pyridine, a class of nitrogen-containing heterocycles known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of the dichlorophenyl and methoxy groups contributes to its unique biological profile. The imidazo[4,5-c]pyridine scaffold is recognized for its potential in medicinal chemistry due to its ability to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₅Cl₂N₃O |
| Molecular Weight | 331.21 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Anticancer Activity
Research indicates that imidazo[4,5-c]pyridine derivatives exhibit significant anticancer properties. The compound has been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: In Vitro Anticancer Efficacy
In a study evaluating the cytotoxic effects of several imidazo[4,5-c]pyridine derivatives, it was found that compounds similar to this compound demonstrated IC50 values in the low micromolar range against breast and lung cancer cell lines. This suggests a promising potential for further development as anticancer agents .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. It has shown effectiveness against various bacterial strains, making it a candidate for further exploration in the field of infectious diseases.
Table 2: Antimicrobial Activity Results
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 8 | 16 |
| Escherichia coli | 16 | 32 |
| Pseudomonas aeruginosa | 32 | 64 |
In vitro studies have demonstrated that the compound exhibits significant inhibition against both gram-positive and gram-negative bacteria .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of imidazo[4,5-c]pyridine derivatives. Modifications on the phenyl ring and the imidazopyridine core can significantly influence their pharmacological profiles.
Key Findings:
- Dichlorophenyl Substitution : Enhances anticancer activity by improving binding affinity to target proteins.
- Methoxy Group : Contributes to solubility and bioavailability.
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Reagents/Conditions | Yield (%) | Purity | Sustainability |
|---|---|---|---|---|
| Oxidative cyclization | NaOCl, ethanol, RT, 3h | 73 | >95% | High (green) |
| Metal catalysis | Pd/C, high temp | 65–70 | 90–95% | Moderate |
| Acidic conditions | H2SO4, reflux | 60 | 85–90% | Low |
Basic: What analytical techniques are critical for structural characterization and purity assessment?
Answer:
A combination of spectroscopic and chromatographic methods is essential:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions (e.g., dichlorophenyl methoxy group) and imidazo-pyridine fusion .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C18H16Cl2N3O: 368.06).
- X-ray Crystallography : Resolves ambiguity in regiochemistry (e.g., imidazo[4,5-c] vs. [4,5-b] isomers) .
- HPLC-PDA : Purity >95% with C18 columns (acetonitrile/water gradient).
Advanced: How can contradictory reports on biological activity (e.g., antiviral vs. anticancer) be resolved?
Answer:
Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:
- Standardized assays : Use identical cell lines (e.g., HEK293 for receptor binding) and positive controls (e.g., rimonabant for cannabinoid receptor studies) .
- Dose-response profiling : Compare EC50/IC50 values across studies to identify potency thresholds.
- Structural analogs : Test derivatives (e.g., 6-chloro-4-morpholinyl analogs) to isolate pharmacophore contributions .
Q. Table 2: Reported Biological Activities
| Activity | Assay System | EC50/IC50 (μM) | Reference |
|---|---|---|---|
| Antiviral (HCV) | NS5B polymerase inhibition | 0.8 | |
| Anticancer | HCT-116 cell proliferation | 12.4 | |
| Cannabinoid receptor | CB2 binding affinity | 3.2 |
Advanced: What strategies enhance target selectivity in imidazo[4,5-c]pyridine derivatives?
Answer:
- Substituent engineering :
- Scaffold hopping : Hybridize with pyrrolopyridine (e.g., 4-amino-pyrrolo[2,3-b]pyridines) to diversify bioactivity .
- Computational docking : Predict binding modes with targets (e.g., CB2 receptor) using Schrödinger Suite .
Basic: What safety protocols are critical for handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.
- Waste disposal : Segregate organic waste (e.g., ethanol extracts) for incineration by licensed facilities .
Advanced: How can computational methods elucidate the compound’s mechanism of action?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
